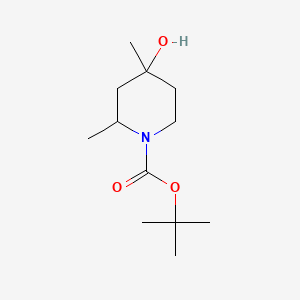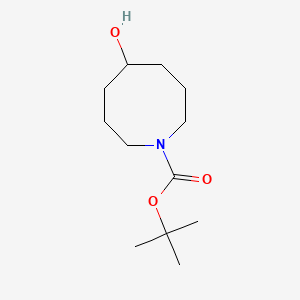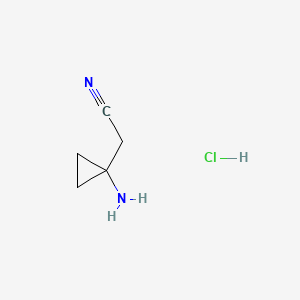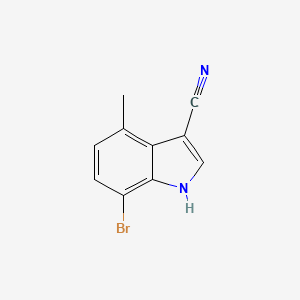![molecular formula C7H9N3O3 B6604342 methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate CAS No. 2115637-63-1](/img/structure/B6604342.png)
methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate (MTC) is a synthetic compound that has a wide range of applications in scientific research. It is a heterocyclic compound which contains two nitrogen atoms, two oxygen atoms, and six carbon atoms. MTC has been studied for its potential applications in organic synthesis, drug development, and medical research.
Aplicaciones Científicas De Investigación
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate has been studied for its potential applications in organic synthesis, drug development, and medical research. In organic synthesis, this compound can be used as a reagent in a variety of reactions, including the synthesis of other heterocyclic compounds. In drug development, this compound can be used as a starting material for the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In medical research, this compound can be used to study the biochemical and physiological effects of certain compounds on cells and organisms.
Mecanismo De Acción
The mechanism of action of methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to certain receptors on the surface of cells and activates a cascade of biochemical reactions that lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain cancer cells, reduce inflammation, and promote the healing of wounds. It has also been shown to have anti-bacterial, anti-viral, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound which is easy to synthesize and store. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate. These include further research into the mechanism of action of this compound, development of new synthetic methods for the production of this compound, and the study of its potential applications in drug development and medical research. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further research into the potential toxicity of this compound could lead to the development of safer laboratory protocols for its use.
Métodos De Síntesis
Methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate can be synthesized using a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, and a condensation reaction. The Grignard reagent is a chemical compound that is used to initiate a reaction with an organic compound. The nucleophilic substitution reaction involves the replacement of a hydrogen atom with an electronegative atom such as a halogen. The condensation reaction is a type of reaction in which two molecules are joined together with the release of a small molecule such as water.
Propiedades
IUPAC Name |
methyl 6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-12-7(11)6-5-4-13-3-2-10(5)9-8-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHUNWXRFROBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2COCCN2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)




![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
